N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-18-6-8-19(9-7-18)17-14(20)11-2-3-12-13(10-11)16-5-4-15-12/h2-5,10H,6-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUXNJXSFIGUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CC3=NC=CN=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide typically involves the condensation of quinoxaline derivatives with piperazine derivatives. One common method includes the reaction of quinoxaline-6-carboxylic acid with 4-methylpiperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing continuous flow techniques and advanced purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of various heterocyclic compounds .
Biology: Biologically, this compound exhibits significant antimicrobial and antiviral activities. It has been studied for its potential to inhibit the growth of various bacterial and viral strains .
Medicine: In medicine, this compound is being explored for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells, particularly in triple-negative breast cancer .
Industry: Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are employed as active ingredients in various formulations .
Mechanism of Action
The mechanism of action of N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It primarily acts by binding to DNA and inhibiting the transcription of certain oncogenes, such as c-MYC. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it generates reactive oxygen species (ROS) that cause oxidative damage to bacterial cell walls and membranes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The compound’s closest structural analogs include derivatives such as N-(3-(4,4-Diethyl-7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide (20b) and related molecules (e.g., 20a, 20c) from recent synthetic studies . Key differences include:
- Core Heterocycle: The target compound employs a quinoxaline ring, whereas analogs like 20b incorporate a pyrimido[4,5-d][1,3]oxazin scaffold.
Table 1: Structural and Functional Comparison
Pharmacological Implications
- Quinoxaline vs. Pyrimido-oxazin Cores: Quinoxalines are known for intercalation with DNA or kinase ATP-binding sites, while pyrimido-oxazin derivatives (e.g., 20b) may target topoisomerases or specific oncogenic kinases.
- Role of 4-Methylpiperazine : This moiety improves pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) in both classes but may alter target selectivity in kinase inhibitors .
Biological Activity
N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound features a quinoxaline core substituted with a piperazine moiety and a carboxamide group. This structural configuration is crucial for its biological efficacy, influencing its interaction with various biological targets.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of quinoxaline derivatives, including this compound. The compound has shown promising results against several cancer cell lines:
- Breast Cancer (MCF-7) : Exhibited moderate activity with an IC50 value indicating effective cytotoxicity.
- Liver Cancer (Hep G2) : Similar moderate activity was observed.
- Colon Cancer (HCT116) : The compound demonstrated significant cytotoxic effects, with IC50 values comparable to known anticancer agents .
Table 1 summarizes the IC50 values of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.99 |
| Hep G2 | 12.34 |
| HCT116 | 8.45 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis and other bacterial strains. The presence of the piperazine group enhances its interaction with bacterial targets:
- Antimycobacterial Activity : this compound showed effective inhibition of M. tuberculosis, with MIC values indicating potent activity against resistant strains .
Table 2 presents MIC values for selected quinoxaline derivatives:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 0.5 |
| Quinoxaline derivative 2 | 0.75 |
| Quinoxaline derivative 3 | 1.0 |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Topoisomerase II : The compound has been identified as a selective inhibitor of topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .
- Antimycobacterial Mechanism : The compound acts by damaging bacterial DNA, as evidenced by genomic studies that identified mutations in genes associated with resistance mechanisms in M. smegmatis .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of quinoxaline derivatives in clinical and laboratory settings:
- A study demonstrated that this compound significantly reduced tumor growth in xenograft models, supporting its potential as a therapeutic agent for cancer treatment.
- Another investigation into its antimicrobial properties revealed that this compound could serve as a lead for developing new anti-TB drugs, showing low toxicity levels in vivo while maintaining high efficacy against resistant strains .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and coupling. For example, a two-step procedure may involve:
- Step 1: Condensation of a quinoxaline precursor (e.g., 6-carboxyquinoxaline) with 4-methylpiperazine under reflux in toluene using trifluoroacetic acid (TFA) as a catalyst .
- Step 2: Purification via preparative thin-layer chromatography (TLC) or column chromatography to isolate the product.
Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst loading) is critical to achieving yields >70% .
Advanced: How can researchers address low yields in the final coupling step during synthesis?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent Optimization: Replacing toluene with polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Catalytic Additives: Introducing coupling agents like HATU or EDCI to facilitate amide bond formation.
- Reaction Monitoring: Using real-time LC-MS to identify intermediate degradation and adjust reaction kinetics .
Basic: What crystallographic tools are recommended for structural elucidation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL is the gold standard. Key steps include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Refinement using the SHELX suite, particularly for handling hydrogen bonding networks and piperazine ring conformation .
Advanced: How can twinned data or high-resolution structures be refined effectively?
Methodological Answer:
For twinned
- Use SHELXL ’s
TWINandBASFcommands to model twin domains. - Validate with the R1 factor (<5%) and Flack parameter for chiral centers.
For high-resolution data (<1.0 Å), anisotropic displacement parameters (ADPs) and Hirshfeld atom refinement (HAR) improve electron density maps .
Basic: What analytical techniques are used to confirm purity and identity?
Methodological Answer:
- NMR: 1H/13C NMR in deuterated DMSO or CDCl3 to verify piperazine proton splitting (δ 2.3–3.1 ppm) and quinoxaline aromatic signals (δ 7.5–8.5 ppm) .
- Mass Spectrometry: ESI-MS (positive mode) to confirm molecular ion peaks (e.g., m/z 470 [M+H]+) .
Advanced: How can researchers resolve contradictions between experimental and computational spectral data?
Methodological Answer:
- Density Functional Theory (DFT): Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify conformational discrepancies.
- Dynamic NMR (DNMR): Analyze temperature-dependent spectra to detect slow exchange processes in the piperazine ring .
Basic: What protocols are used for impurity profiling in pharmaceutical research?
Methodological Answer:
- HPLC: Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) to separate impurities.
- LC-MS/MS: Identify trace impurities (e.g., des-methyl analogs) via fragmentation patterns .
Advanced: How can degradation pathways of this compound be studied under stress conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light.
- Mechanistic Probes: Use isotopically labeled analogs (e.g., deuterated piperazine) to track degradation intermediates via HRMS .
Basic: What structural modifications enhance solubility without compromising activity?
Methodological Answer:
- PEGylation: Introduce polyethylene glycol (PEG) chains at the carboxamide group.
- Salt Formation: Prepare hydrochloride or trifluoroacetate salts to improve aqueous solubility .
Advanced: How can computational modeling guide the design of analogs with improved target binding?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen analogs against target proteins (e.g., kinases).
- Free Energy Perturbation (FEP): Calculate binding affinity changes for substituents at the quinoxaline C6 position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
